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molecular formula C6H12ClNO3 B1356427 Ethyl 2-amino-3-oxobutanoate hydrochloride CAS No. 20207-16-3

Ethyl 2-amino-3-oxobutanoate hydrochloride

Cat. No. B1356427
M. Wt: 181.62 g/mol
InChI Key: BGJIQVZAHKXUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304419B2

Procedure details

Ethyl 2-amino-3-oxobutanoate hydrochloride was prepared as described in J. Med. Chem. 1996, 39, 957. LiHMDS (50 mL, 50 mmol, 1 M in THF) was slowly added to a solution of ethyl N-(diphenylmethylidene)glycinate in THF (62.5 mL) at −78° C. under N2. The yellow slurry was stirred for 45 min. and was then transferred via cannula to a solution of acetyl chloride (4.2 mL, 59 mmol) in THF (25 mL) at −78° C. Additional THF (125 mL) was added to the anion solution to facilitate transfer to the acetyl chloride solution. The reaction mixture was allowed to warm to RT and stirred for 4 h. The reaction was then quenched with 2 N HCl (57.5 mL). The THF was evaporated and the resultant aqueous solution was extracted with EtOAc (2×50 mL). The organic phases were discarded and the aqueous phase was concentrated in vacuo. The residue was treated with EtOH (75 mL) and filtered. The filtrate was concentrated in vacuo to give the title compound (9.6 g, >99%) as a light-yellow solid which was used in next step without purification.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.C1(C(C2C=CC=CC=2)=[N:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])C=CC=CC=1.[C:31]([Cl:34])(=[O:33])[CH3:32]>C1COCC1>[ClH:34].[NH2:18][CH:19]([C:31](=[O:33])[CH3:32])[C:20]([O:22][CH2:23][CH3:24])=[O:21] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=NCC(=O)OCC)C1=CC=CC=C1
Name
Quantity
62.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow slurry was stirred for 45 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethyl 2-amino-3-oxobutanoate hydrochloride was prepared
STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 2 N HCl (57.5 mL)
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
the resultant aqueous solution was extracted with EtOAc (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous phase was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with EtOH (75 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.NC(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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